An In-depth Technical Guide to 2-Bromo-1,3-butadiene
An In-depth Technical Guide to 2-Bromo-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-butadiene (CAS Number: 1822-86-2), a halogenated diene of interest in organic synthesis.[1] This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, facilitating the safe and effective use of this versatile chemical intermediate.
Chemical and Physical Properties
2-Bromo-1,3-butadiene, also known as bromoprene, is a volatile, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical data sources.
Table 1: General Properties of 2-Bromo-1,3-butadiene
| Property | Value |
| CAS Number | 1822-86-2 |
| Molecular Formula | C₄H₅Br |
| Molecular Weight | 132.99 g/mol |
| IUPAC Name | 2-bromobuta-1,3-diene |
| Synonyms | Bromoprene, 2-Bromobuta-1,3-diene |
Table 2: Physical Properties of 2-Bromo-1,3-butadiene
| Property | Value |
| Boiling Point | ~104.2 °C (estimated) |
| Density | ~1.397 g/cm³ |
| Refractive Index | ~1.499 |
Synthesis of 2-Bromo-1,3-butadiene
The synthesis of 2-Bromo-1,3-butadiene can be achieved through several routes, with the hydrobromination of vinylacetylene being a prominent method. Another viable pathway involves the dehydrobromination of dibromobutenes.
Synthesis from Vinylacetylene
A common laboratory-scale synthesis involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of a copper(I) bromide catalyst. This method provides a direct route to 2-bromo-1,3-butadiene.
Materials:
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Vinylacetylene
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Concentrated aqueous hydrogen bromide (48%)
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Copper(I) bromide
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Diethyl ether
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Anhydrous magnesium sulfate
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Sodium bicarbonate solution (saturated)
Procedure:
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A mixture of concentrated aqueous hydrogen bromide and copper(I) bromide is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
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Vinylacetylene is then slowly bubbled through the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
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After the addition of vinylacetylene is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.
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The reaction mixture is then extracted with diethyl ether.
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The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation under reduced pressure to yield crude 2-bromo-1,3-butadiene.
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Further purification can be achieved by fractional distillation.
Synthesis via Dehydrobromination
An alternative synthesis route involves the dehydrobromination of 1,4-dibromo-2-butene (B147587) or 3,4-dibromo-1-butene. This elimination reaction is typically carried out using a strong base.
Caption: Dehydrobromination routes to 2-Bromo-1,3-butadiene.
Reactivity and Applications
2-Bromo-1,3-butadiene is a conjugated diene and, as such, participates in a variety of chemical reactions. Its reactivity is influenced by the presence of the bromine atom.
Diels-Alder Reactions
As a conjugated diene, 2-bromo-1,3-butadiene can undergo [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles to form six-membered rings. The bromine substituent can influence the regioselectivity and stereoselectivity of these reactions.
Caption: General scheme of a Diels-Alder reaction involving 2-Bromo-1,3-butadiene.
Polymerization
Substituted butadienes are important monomers in the synthesis of polymers with specialized properties. 2-Bromo-1,3-butadiene can be polymerized, or copolymerized with other monomers, to produce brominated polymers. These polymers may exhibit enhanced flame retardancy or can be functionalized further via reactions of the bromine atom.
Analytical Data
The structure of 2-Bromo-1,3-butadiene can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for 2-Bromo-1,3-butadiene
| Technique | Key Features |
| ¹H NMR | Signals corresponding to vinyl protons. |
| IR Spectroscopy | Characteristic peaks for C=C stretching of the diene system and C-Br stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of bromine. |
Safety and Handling
While specific toxicity data for 2-bromo-1,3-butadiene is limited, it should be handled with care, assuming it has hazards similar to other halogenated hydrocarbons and its parent compound, 1,3-butadiene. 1,3-Butadiene is classified as a known human carcinogen.[2]
Hazard Summary
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Flammability: Expected to be a flammable liquid.
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Toxicity: Likely to be toxic upon inhalation, ingestion, and skin contact. Halogenated hydrocarbons can cause damage to the liver, kidneys, and central nervous system.[3]
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Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile or neoprene).
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Use safety goggles or a face shield to protect the eyes.
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A lab coat should be worn to protect clothing and skin.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Recommended safety workflow for handling 2-Bromo-1,3-butadiene.
Conclusion
2-Bromo-1,3-butadiene is a valuable reagent in organic synthesis, offering a versatile platform for the construction of complex molecules through reactions such as the Diels-Alder cycloaddition and for the development of novel polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource to assist scientists in their work with this important chemical compound.
